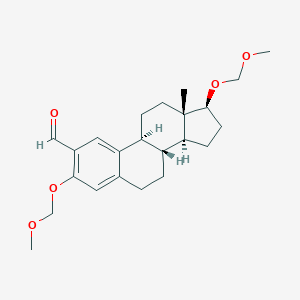

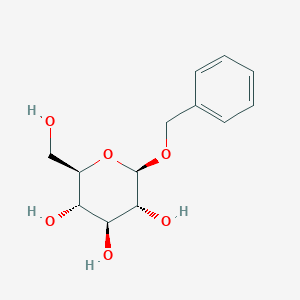

2-氨基-3-(4-羟基苯基)-2-甲基丙酸甲酯盐酸盐

描述

Synthesis Analysis

The compound can be synthesized through multiple methodologies, focusing on the esterification and functional group transformation of amino acids and their derivatives. For example, the synthesis of related amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, involves steps like acylation and dehydrohalogenation, indicating a potential pathway for synthesizing similar compounds (Tsai et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of functional groups around the central carbon framework, impacting their reactivity and interaction with biological systems. For instance, the structural characterization of Schiff base organotin(IV) complexes related to amino acetate functionalized compounds provides insight into how substitutions at the aromatic ring influence molecular conformation and properties (Basu Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" are predominantly centered around its functional groups, enabling a variety of chemical transformations. Reactions like alkylation and arylation are crucial for modifying the compound's structure to enhance its properties or for further applications (Yamauchi et al., 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the compound's behavior in different environments. Studies on similar compounds, focusing on hydrogen bonding and molecular interactions, can provide valuable insights into the physical characteristics of "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" (Romero et al., 2008).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its potential applications. Research on the chemical behavior of structurally similar compounds under different conditions can shed light on how "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" might react during synthesis or in application-based scenarios (Wakui et al., 2004).

科学研究应用

-

- Application Summary : Thiophene-based analogs are being studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

- Application Summary : There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- Methods of Application : The synthesis of azo dye derivatives involves modifying the terminal aldehyde radical into an imine version .

- Results or Outcomes : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

-

- Application Summary : Tyrosine alkyl esters are used as prodrugs for l-tyrosine. They are designed for their behavior in solution, and understanding their solid-state properties is the first step in mastering drug delivery .

- Methods of Application : The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters .

- Results or Outcomes : l-tyrosine methyl ester is very stable and its hydrolysis rate is relatively low, making it one of the better prodrugs among the alkyl esters of tyrosine .

-

Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

- Application Summary : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities .

- Methods of Application : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .

- Results or Outcomes : These compounds have huge potential in drug discovery and have inspired a wide array of synthetic work .

-

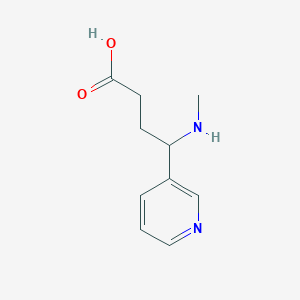

- Application Summary : L-Tyrosine methyl ester (methyl (2S)-2-amino-3-(4-hydroxyphenyl)propionate) is used as a prodrug for L-Tyrosine. It is designed for its behavior in solution, and understanding its solid-state properties is the first step in mastering drug delivery .

- Methods of Application : The crystal structure of L-Tyrosine methyl ester has been determined and compared to published structures of L-Tyrosine and its ethyl and n-butyl esters .

- Results or Outcomes : L-Tyrosine methyl ester is very stable and its hydrolysis rate is relatively low, making it one of the better prodrugs among the alkyl esters of tyrosine .

-

Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

- Application Summary : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities .

- Methods of Application : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .

- Results or Outcomes : These compounds have huge potential in drug discovery and have inspired a wide array of synthetic work .

安全和危害

The compound is labeled with the GHS07 pictogram1. The signal word is "Warning"1. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.

未来方向

As a small molecule with a wide range of biochemical and physiological effects, “Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride” has potential for various applications in scientific research3. However, more studies are needed to fully understand its properties and potential uses.

属性

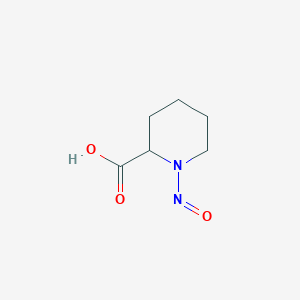

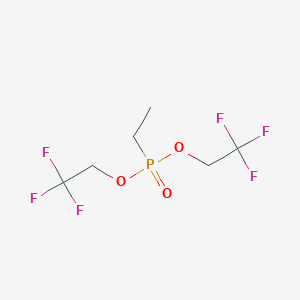

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,13H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVDEPZODSXAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884376 | |

| Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride | |

CAS RN |

7361-31-1 | |

| Record name | α-Methyltyrosine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7361-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyrosine, .alpha.-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-methyl-DL-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。